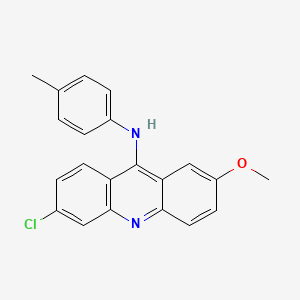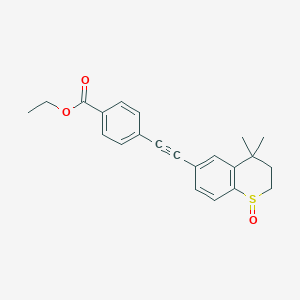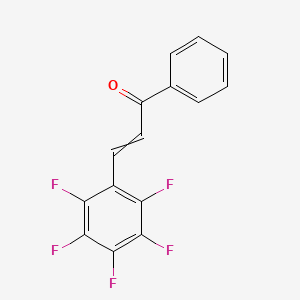
6-Chloro-2-methoxy-N-p-tolylacridin-9-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-2-methoxy-N-p-tolylacridin-9-amine is a chemical compound belonging to the acridine family. Acridines are heterocyclic organic compounds known for their wide range of applications in medicinal chemistry, particularly as antimalarial, antibacterial, and anticancer agents. This compound, with its unique structural features, has garnered interest for its potential biological activities and applications in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-methoxy-N-p-tolylacridin-9-amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 6,9-dichloro-2-methoxyacridine with p-toluidine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
6-Chloro-2-methoxy-N-p-tolylacridin-9-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base, such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of reduced acridine derivatives.
Substitution: Formation of substituted acridine derivatives with various functional groups.
科学的研究の応用
作用機序
The mechanism of action of 6-Chloro-2-methoxy-N-p-tolylacridin-9-amine involves its ability to intercalate into DNA. This intercalation disrupts the normal functioning of DNA by inhibiting transcription and replication processes. The compound binds to DNA through intercalation between adjacent base pairs, leading to the formation of stable DNA-drug complexes . This interaction can result in cytotoxic effects, making it a potential candidate for anticancer therapy.
類似化合物との比較
Similar Compounds
9-Amino-6-chloro-2-methoxyacridine: Known for its DNA intercalation properties and used in similar applications.
6,9-Dichloro-2-methoxyacridine: Used as a precursor in the synthesis of various acridine derivatives.
Quinacrine: An acridine derivative with antimalarial and antibacterial properties.
Uniqueness
6-Chloro-2-methoxy-N-p-tolylacridin-9-amine stands out due to its specific structural modifications, which enhance its binding affinity to nucleic acids and its potential biological activities. Its unique combination of chloro and methoxy groups, along with the p-tolylamine moiety, contributes to its distinct chemical and biological properties.
特性
分子式 |
C21H17ClN2O |
|---|---|
分子量 |
348.8 g/mol |
IUPAC名 |
6-chloro-2-methoxy-N-(4-methylphenyl)acridin-9-amine |
InChI |
InChI=1S/C21H17ClN2O/c1-13-3-6-15(7-4-13)23-21-17-9-5-14(22)11-20(17)24-19-10-8-16(25-2)12-18(19)21/h3-12H,1-2H3,(H,23,24) |
InChIキー |
HICBWDGPPUVAGQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC4=C2C=CC(=C4)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-chloro-6-methylphenyl)-2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14111901.png)
![N-[(E)-(4-bromophenyl)methylideneamino]-1-(6-methylpyridin-2-yl)imidazole-4-carboxamide](/img/structure/B14111909.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide](/img/structure/B14111914.png)
![Methyl 4-{7-fluoro-2-[2-(morpholin-4-yl)ethyl]-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate](/img/structure/B14111918.png)


![2-Methyl-2-propanyl {(1R,2S)-1-[(cyclopropylsulfonyl)carbamoyl]-2-vinylcyclopropyl}carbamate](/img/structure/B14111946.png)
![3-[5-(1-Methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B14111955.png)
![3-(2-Chloroimidazo[1,2-a]pyridin-3-yl)prop-2-enoic acid](/img/structure/B14111963.png)
![8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B14111971.png)


![(3aS,6S,6aS)-3-oxo-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d][1,2]oxazole-6-carboxylic acid;(3aR,6R,6aR)-3-oxo-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d][1,2]oxazole-6-carboxylic acid](/img/structure/B14112010.png)
